Z-Ala-pro-OH

Beschreibung

Contextualization of Dipeptide Derivatives in Modern Chemical Biology

Dipeptide derivatives, molecules composed of two amino acids linked by a peptide bond and often featuring chemical modifications, are fundamental tools in modern chemical biology. Their relatively simple structure allows for systematic modifications, enabling the creation of a vast library of compounds with tailored properties. These derivatives serve multiple roles in research; they can act as substrates or inhibitors for specific enzymes, allowing researchers to probe enzymatic mechanisms and develop potential therapeutic agents. ontosight.ainih.gov

The applications of dipeptide derivatives are diverse. They are used to study protein-protein interactions, explore cellular signaling pathways, and serve as foundational units in the synthesis of larger, biologically active peptides and peptidomimetics. chemimpex.comchemimpex.com A notable subclass is the cyclic dipeptides, or 2,5-diketopiperazines (DKPs), which are known for their exceptional structural rigidity and enzymatic stability. researchgate.net These cyclic structures are not merely by-products of peptide degradation but are recognized as important metabolic intermediates and platforms for therapeutic development. nih.gov The versatility of both linear and cyclic dipeptide derivatives makes them indispensable for creating functional molecules and smart materials for biomedical and nanotechnological applications. researchgate.net

Historical Perspective on Z-Protected Peptides in Research

The development of methods for the chemical synthesis of peptides was a pivotal moment in biochemistry. A key challenge in this process is preventing unwanted side reactions, which is achieved by using protecting groups to temporarily block reactive functional groups on the amino acids. wikipedia.org The benzyloxycarbonyl (Z or Cbz) group, a carbamate-type amine protecting group, was a groundbreaking innovation in this area. Introduced by Leonidas Zervas and Max Bergmann in the early 1930s, its application in what became known as the Bergmann-Zervas synthesis marked a new era for peptide chemistry. wikipedia.org

This method allowed for the stepwise and controlled formation of peptide bonds for the first time, establishing synthetic peptide chemistry as a distinct and powerful field. wikipedia.org The Z group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate. wikipedia.org It protects the N-terminal amino group during the coupling of the amino acid's carboxyl group to the amino group of another. wikipedia.org After the peptide bond is formed, the Z group can be removed under specific conditions, most commonly through catalytic hydrogenation or with strong acids like hydrogen bromide in acetic acid, allowing the peptide chain to be elongated further. wikipedia.orgug.edu.pl For decades, the Z group was a cornerstone of solution-phase peptide synthesis and also saw use in early solid-phase peptide synthesis strategies. ug.edu.plosti.gov

| Protecting Group | Abbreviation | Cleavage Conditions |

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation; HBr/Acetic Acid; Na/NH₃ |

| tert-Butoxycarbonyl | Boc | Moderate to strong acids (e.g., Trifluoroacetic acid, HCl) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine (B6355638) (base) |

Scope and Significance of Z-Ala-pro-OH Studies in Contemporary Academia

In contemporary research, this compound is primarily valued as a crucial intermediate in peptide synthesis. Its structure is particularly useful for introducing an Ala-Pro sequence into a growing peptide chain, which is significant in many biologically active peptides. Researchers utilize this compound in the synthesis of peptide-based therapeutics and in the creation of specific substrates for studying proteases. chemimpex.com The presence of the Z-group allows for its integration into established synthetic strategies, particularly in solution-phase synthesis, which remains relevant for large-scale production. wikipedia.orgug.edu.pl

Beyond its role as a building block, this compound and related Z-protected proline derivatives are employed in fundamental biochemical studies. For instance, compounds like N-benzyloxycarbonyl-L-proline (Z-Pro-OH) have been used as inhibitors to study enzymes such as prolidase, providing insights into metabolic disorders. nih.gov The defined structure of this compound also makes it a useful model compound for studying the conformational effects of proline residues in peptides and for exploring protein folding pathways. chemimpex.com Its application extends to the synthesis of precursors for more complex molecules, such as specific enzyme inhibitors where the dipeptide sequence is key to the molecule's activity.

| Property | Value |

| Chemical Name | N-benzyloxycarbonyl-L-alanyl-L-proline |

| Synonyms | Z-L-alanyl-L-proline, this compound |

| Molecular Formula | C₁₆H₂₀N₂O₅ |

| Molecular Weight | 320.34 g/mol |

| CAS Number | 21027-01-0 |

Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

| N-benzyloxycarbonyl-L-alanyl-L-proline | This compound |

| Alanine (B10760859) | Ala |

| Proline | Pro |

| N-benzyloxycarbonyl-L-proline | Z-Pro-OH |

| Benzyl chloroformate | - |

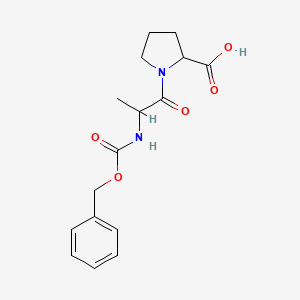

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-11(14(19)18-9-5-8-13(18)15(20)21)17-16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSOZTMMMIWOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318627 | |

| Record name | 1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21027-01-0 | |

| Record name | NSC333444 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Z Ala Pro Oh

Advanced Strategies for Peptide Bond Formation

The synthesis of the dipeptide Z-Ala-Pro-OH, a valuable building block in peptide chemistry, can be achieved through various sophisticated methodologies. chemimpex.com These strategies are broadly categorized into Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), each offering distinct advantages in terms of efficiency, purification, and scalability.

Solid-Phase Peptide Synthesis (SPPS) Techniques

SPPS has become a cornerstone of peptide synthesis due to its potential for automation and simplified purification processes. The growing peptide chain is anchored to an insoluble polymer support, allowing for the sequential addition of amino acids. bachem.com

The choice of solid support is critical for the success of SPPS. Polystyrene-based resins are widely used due to their mechanical stability and excellent swelling properties in common synthesis solvents. rsc.orgpeptide.com For the synthesis of peptides like this compound, specific resins are employed to optimize yield and purity.

One such resin is the 2-chlorotrityl chloride resin. abbexa.com Its high acid lability allows for the mild cleavage of the completed peptide chain, preserving acid-sensitive protecting groups like the benzyloxycarbonyl (Z) group. Research has demonstrated the compatibility of 2-chlorotrityl chloride resin for the efficient incorporation of this compound into larger peptide sequences, achieving high yields. In one study, the model tripeptide Z-Ala-His-Pro-OH was successfully synthesized on an H-Pro-chlorotrityl resin. bris.ac.uk

Another class of supports includes polyethylene (B3416737) glycol (PEG) grafted polystyrene resins, such as TentaGel®. google.comchimia.ch These resins exhibit improved swelling in a wider range of solvents and can enhance the synthesis of "difficult" sequences that are prone to aggregation. rsc.orggoogle.com The hydrophilic nature of the PEG spacer can improve reaction kinetics and lead to higher purity of the final product. google.com Diethylene glycol-crosslinked polystyrene (DEG-PS) resins have also emerged as a promising alternative, demonstrating reduced hydrophobicity and enhanced flexibility, which can lead to higher purities and yields. rsc.org

| Resin Type | Key Features | Application in this compound Context |

| 2-Chlorotrityl Chloride Resin | High acid lability, allows for mild cleavage. | Efficient incorporation into larger peptides with yields >80%. Used for synthesis of Z-Ala-His-Pro-OH. bris.ac.uk |

| Polystyrene (PS) Resins | Mechanically stable, good swelling in organic solvents. rsc.org | A common and cost-effective choice for general peptide synthesis. |

| PEG-Grafted PS Resins (e.g., TentaGel®) | Improved swelling in diverse solvents, enhanced performance for difficult sequences. google.comchimia.ch | Can improve purity and yield by reducing aggregation. google.com |

| DEG-Crosslinked PS Resins | Reduced hydrophobicity, enhanced flexibility. rsc.org | Offers potential for higher purities and yields compared to traditional PS resins. rsc.org |

This table provides a summary of common resin supports and their relevance to the synthesis of peptides containing the Z-Ala-Pro moiety.

Several strategies are employed to optimize coupling efficiency:

Choice of Coupling Reagents: Highly reactive and selective coupling reagents are used to drive the reaction to completion. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are commonly used in conjunction with a base like diisopropylethylamine (DIPEA) for activating the carboxylic acid of the incoming amino acid. bris.ac.uk Other efficient coupling reagents include HATU, HCTU, and COMU. creative-peptides.com

Monitoring Reaction Completion: To ensure complete coupling, qualitative tests like the Kaiser test can be performed on resin samples to detect the presence of free primary amines. iris-biotech.de Quantitative methods, such as monitoring the release of the Fmoc protecting group via UV/Vis spectroscopy, can also be employed to assess reaction progress. iris-biotech.de

Double Coupling and Increased Reaction Time: For "difficult" couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, a strategy of "double coupling" may be employed. gyrosproteintechnologies.com This involves repeating the coupling step to ensure all free amines have reacted. Extending the coupling time can also improve the yield. gyrosproteintechnologies.com

Research on the synthesis of a model peptide, Z-Ala-His-Pro-OH, highlighted the importance of the coupling reagent. The study showed that coupling Fmoc-His(Trt)-OH to proline on a resin using TBTU and DIPEA resulted in a completion time of 1-1.5 hours. bris.ac.uk

Utilization of Specific Resin Supports

Solution-Phase Peptide Synthesis (LPPS) Approaches

LPPS, also known as liquid-phase peptide synthesis, involves carrying out the synthesis entirely in solution. While it can be more labor-intensive than SPPS due to the need for purification after each step, it is well-suited for the large-scale synthesis of short peptides and allows for the isolation and characterization of intermediates. bachem.com

A common strategy in LPPS is the use of "active esters". An active ester is a derivative of a carboxylic acid that is highly susceptible to nucleophilic attack by an amine, thus facilitating peptide bond formation. wikipedia.org This method avoids the in-situ activation of the carboxylic acid with a coupling reagent.

N-hydroxysuccinimide (NHS) esters are frequently used for this purpose. bachem.com For the synthesis of this compound, Z-alanine can be pre-activated as its NHS ester (Z-Ala-OSu). This stable, activated intermediate then reacts with proline to form the dipeptide. The use of Z-Ala-OSu can offer superior coupling efficiency without the need for additional activation agents.

Another approach involves the use of propylphosphonic anhydride (B1165640) (T3P®) as a green coupling reagent. Recent studies have shown its effectiveness in a continuous solution-phase protocol for peptide synthesis, using Z-protected amino acids. rsc.org

| Active Ester/Reagent | Description | Relevance to this compound Synthesis |

| N-hydroxysuccinimide (NHS) ester (Z-Ala-OSu) | A stable, pre-activated form of Z-alanine. | Reacts efficiently with proline to form this compound, often with high yields. bachem.com |

| Propylphosphonic anhydride (T3P®) | A "green" coupling reagent for forming active esters in situ. rsc.org | Enables fast and sustainable solution-phase synthesis of Z-protected peptides. rsc.org |

This table summarizes active ester methods applicable to the synthesis of this compound.

One documented synthesis of a derivative of this compound, specifically Z-Ala-Pro-pNA, involved dissolving this compound in tetrahydrofuran, cooling the solution, and then adding N-ethylmorpholine and isobutyl chloroformate to form a mixed anhydride. This activated intermediate was then reacted with 4-nitroaniline (B120555) to yield the final product. chemicalbook.com This illustrates a classic solution-phase approach involving in-situ activation.

Fragment condensation is a powerful strategy in LPPS, particularly for the synthesis of larger peptides. It involves the coupling of pre-synthesized peptide fragments rather than single amino acids. thieme-connect.de This convergent approach can be more efficient than a linear, stepwise synthesis.

For a dipeptide like this compound, this strategy is less direct but can be seen as the fundamental step in a larger fragment condensation plan. The dipeptide this compound itself can be considered a fragment that is synthesized first and then coupled to another amino acid or peptide fragment. For example, this compound can be activated and then reacted with another peptide fragment to elongate the chain. chemicalbook.com

The primary challenge in fragment condensation is minimizing racemization at the C-terminal amino acid of the activated fragment. The choice of coupling reagents and conditions is critical to maintaining stereochemical integrity. thieme-connect.de Additives like 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt) have been shown to improve efficiency in fragment condensation. nih.gov

Application of Active Ester Methodologies

Enzymatic Synthesis Pathways

While traditional chemical synthesis of peptides is effective, it often involves multiple protection and deprotection steps, leading to waste and potential side reactions. nih.gov Biocatalysis, utilizing enzymes such as proteases and lipases, has emerged as a greener and more efficient alternative for peptide bond formation, offering high stereoselectivity under mild conditions. nih.gov

Enzymatic synthesis of dipeptides like this compound typically operates under kinetic control, where an activated N-protected amino acid ester reacts with a nucleophilic amino acid. mdpi.comnih.gov Proteases, which naturally hydrolyze peptide bonds, can be manipulated to favor synthesis over hydrolysis by controlling reaction conditions, such as pH, temperature, and the use of organic co-solvents. mdpi.comnih.gov

For the synthesis of this compound, a potential enzymatic pathway would involve the coupling of a Z-protected alanine (B10760859) ester (e.g., Z-Ala-OMe or Z-Ala-OEt) with L-proline. Enzymes like papain, α-chymotrypsin, and various lipases have been successfully employed for the synthesis of other Z-protected dipeptides. nih.govnih.gov For instance, papain has been used for the synthesis of Z-Ala-Gln, and porcine pancreas lipase (B570770) (PPL) has catalyzed the formation of various dipeptides containing D-amino acids. nih.govcapes.gov.br The choice of enzyme is critical and depends on its substrate specificity. The reaction is typically carried out in a mixture of buffer and a water-miscible organic solvent like dimethylformamide (DMF) or methanol (B129727) to enhance the solubility of the substrates and shift the equilibrium towards synthesis. capes.gov.brnih.gov

l-Amino acid ligases (Lals) represent another class of enzymes that can synthesize dipeptides directly from unprotected amino acids in an ATP-dependent manner. nih.gov While this approach avoids the need for protecting groups on the amino acids themselves, the synthesis of a Z-protected dipeptide would still require the use of a Z-protected amino acid as a starting material.

Table 1: Key Factors in Enzymatic Dipeptide Synthesis

| Factor | Description | Relevance to this compound Synthesis |

| Enzyme | Protease (e.g., Papain, Chymotrypsin) or Lipase | The enzyme must accept Z-Alanine ester as the acyl donor and L-Proline as the nucleophile. |

| Acyl Donor | N-protected, C-terminally activated amino acid | Z-Ala-OMe or Z-Ala-OEt would be suitable substrates. |

| Nucleophile | Amino acid or amino acid ester | L-Proline would serve as the nucleophile. |

| Solvent | Aqueous buffer with organic co-solvent (e.g., DMF, Methanol) | Improves solubility of reactants and shifts equilibrium towards synthesis. capes.gov.brnih.gov |

| pH | Typically neutral to slightly alkaline | Optimal pH depends on the specific enzyme used. capes.gov.brnih.gov |

| Temperature | Mild temperatures (e.g., 15-40°C) | Balances reaction rate with enzyme stability. nih.govnih.gov |

Role and Selective Cleavage of Protecting Groups

Protecting groups are fundamental in peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. msu.edu The benzyloxycarbonyl (Z) group is a classic and widely used protecting group for the α-amino group of amino acids. beilstein-journals.org

Orthogonal Protection Schemes for Complex Peptide Construction

The synthesis of complex peptides often requires the use of multiple protecting groups for different functional groups on the amino acid side chains. An orthogonal protection strategy is one in which different classes of protecting groups can be removed selectively in any order without affecting the others. mdpi.com This allows for precise control over which part of the molecule reacts at each step.

The Z group is a valuable component of orthogonal protection schemes. It is stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and to the basic conditions used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups. This orthogonality is crucial in both solution-phase and solid-phase peptide synthesis (SPPS). For example, a peptide can be synthesized with an Fmoc-protected N-terminus and a side-chain amine protected with a Z group. The Fmoc group can be removed with piperidine (B6355638) to allow for chain elongation, while the Z group remains intact. The Z group can then be removed at a later stage to allow for side-chain modification, such as branching or cyclization.

Table 2: Orthogonal Protecting Group Compatibility

| Protecting Group | Cleavage Condition | Stability of Z-Group |

| Fmoc | Base (e.g., Piperidine) | Stable |

| Boc | Acid (e.g., TFA) | Stable |

| tBu (tert-butyl) | Acid (e.g., TFA) | Stable |

| Trt (Trityl) | Mild Acid | Stable |

| Z (Benzyloxycarbonyl) | Catalytic Hydrogenation | - |

Preparation of this compound Analogues and Derivatives

This compound serves as a versatile starting material for the synthesis of various analogues and derivatives with specific biological activities or functions.

Synthesis of Chloromethyl Ketone (CMK) Analogues

Peptidyl chloromethyl ketones (CMKs) are a class of irreversible inhibitors of serine and cysteine proteases. The chloromethyl ketone moiety acts as a reactive "warhead" that alkylates a key histidine residue in the enzyme's active site.

This compound can be converted into its corresponding chloromethyl ketone, Z-Ala-Pro-CH2Cl (Z-Ala-Pro-CMK). The synthesis typically involves the activation of the carboxylic acid of this compound, for example, by forming a mixed anhydride with isobutyl chloroformate. This activated species is then reacted with diazomethane (B1218177) (CH2N2) to form the diazomethyl ketone. Finally, treatment with anhydrous HCl introduces the chlorine atom to yield the chloromethyl ketone. Z-Ala-Pro-CMK has been synthesized and used in studies of prolyl oligopeptidases.

Generation of Peptide Scaffolds Incorporating this compound

Peptide scaffolds are structures that mimic the secondary structures of proteins, such as turns and helices, and can be used to present specific amino acid side chains in a defined spatial orientation. The dipeptide this compound is an excellent building block for such scaffolds due to the conformational constraints imposed by the proline residue. wustl.edu The pyrrolidine (B122466) ring of proline restricts the phi (Φ) dihedral angle, often inducing a β-turn conformation in the peptide backbone. wustl.edu

This compound can be incorporated into larger peptide sequences through standard peptide coupling methods, either in solution or on a solid support. By strategically placing the Ala-Pro motif, researchers can induce specific folds in the peptide chain. This is particularly useful in the design of peptidomimetics, where the goal is to create smaller, more stable molecules that mimic the biological activity of larger peptides or proteins. The defined stereochemistry and the conformational rigidity of the proline in this compound make it a reliable component for constructing these structurally defined scaffolds. For example, cyclic tetrapeptides containing D-Pro-L-Pro sequences are known to form stable reverse-turn structures. wustl.edu Similarly, incorporating this compound into a peptide chain can help to nucleate and stabilize specific secondary structures.

Formation of Modified N- and C-Terminal Derivatives

The dipeptide this compound serves as a versatile building block in synthetic chemistry, primarily due to the reactivity of its N-terminal benzyloxycarbonyl (Z) protecting group and its C-terminal carboxylic acid. These functional groups provide strategic points for chemical derivatization, enabling the creation of a diverse array of modified compounds, including peptide inhibitors, larger peptide sequences, and cyclic structures. Modifications at these termini are crucial for altering the molecule's chemical properties, biological activity, and suitability for various synthetic applications.

The C-terminus of this compound, a carboxylic acid, is a primary site for modification. Common derivatizations include esterification, amidation, and conversion to reactive carbonyl species. These modifications are fundamental in peptide chemistry for creating inhibitors or for coupling the dipeptide to other molecules. For instance, this compound is a known precursor for protease inhibitors such as Z-Ala-Pro-chloromethyl ketone (CMK). nih.gov The synthesis of these inhibitors involves the conversion of the C-terminal carboxyl group into a reactive chloromethyl ketone moiety. nih.gov Similarly, the carboxylic acid can be reduced to an aldehyde to form peptide aldehyde inhibitors, such as Z-Ala-Pro-CHO. nih.gov

Furthermore, the C-terminus is activated for coupling reactions to extend the peptide chain. In the solution-phase synthesis of the octapeptide Davunetide, this compound is used as a dipeptide building block. celerion.com It is coupled with another peptide fragment, demonstrating its utility in constructing more complex peptide structures. celerion.com The activation of the carboxyl group, often with agents like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIPCDI), facilitates the formation of an amide bond with the N-terminus of another amino acid or peptide. google.comgoogle.com

| Modification Type | Derivative Class | Example Compound | Reagents/Process | Application | Source(s) |

| Esterification | Peptide Ester | Z-Ala-Pro-OMe (methyl ester) | Methanol, acid/coupling agent | Intermediate for further synthesis | lookchem.com |

| Amidation/Coupling | Extended Peptide | Z-Ala-Pro-Peptide | Another peptide, coupling agent (e.g., DIPCDI) | Synthesis of larger peptides (e.g., Davunetide) | celerion.comgoogle.com |

| Ketone Formation | Protease Inhibitor | Z-Ala-Pro-chloromethyl ketone (CMK) | Conversion from the corresponding peptide | Protease activity studies | nih.gov |

| Aldehyde Formation | Protease Inhibitor | Z-Ala-Pro-CHO (aldehyde) | Reduction of the carboxylic acid | Enzyme inhibition studies | nih.gov |

Modifications at the N-terminus typically begin with the removal of the benzyloxycarbonyl (Z) protecting group. This deprotection step exposes the free amine of the alanine residue, which can then participate in further reactions. A notable example of a modification involving both the N- and C-termini is the synthesis of diketopiperazines. Following the removal of the Z-group from this compound, the resulting H-Ala-Pro-OH can undergo intramolecular cyclization to form cyclo(L-Ala-L-Pro). allpeptide.com This reaction creates a cyclic dipeptide, a structure with distinct conformational properties and biological activities. allpeptide.com

While the Z-group is often removed to complete a synthesis, it can also be replaced with other protecting groups, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group, to suit different synthetic strategies, particularly in solid-phase peptide synthesis. mdpi.com The free N-terminus can also be coupled with various moieties, such as fluorescent labels like o-aminobenzoic acid (Abz), to create probes for studying enzyme kinetics. nih.gov

| Modification Type | Derivative Class | Precursor | Process | Resulting Structure | Application | Source(s) |

| Deprotection & Cyclization | Diketopiperazine | This compound | 1. Z-group removal2. Intramolecular cyclization | cyclo(L-Ala-L-Pro) | Sensory analysis, bioactive studies | allpeptide.com |

| Protecting Group Exchange | Fmoc-protected dipeptide | This compound | 1. Z-group removal2. Reaction with Fmoc-OSu | Fmoc-Ala-Pro-OH | Solid-phase peptide synthesis | mdpi.com |

| N-Terminal Labeling | FRET Substrate | H-Ala-Pro-OH (from this compound) | Coupling with a fluorescent group (e.g., Abz) | Abz-Ala-Pro-R | Enzyme substrate for fluorescence assays | nih.gov |

Enzymatic Interactions and Mechanistic Studies of Z Ala Pro Oh

Substrate Specificity Analysis with Z-Ala-pro-OH

Serine carboxypeptidases are a class of proteolytic enzymes that cleave the peptide bond of the C-terminal amino acid. wikipedia.org These enzymes are characterized by a catalytic triad, typically composed of serine, histidine, and an aspartate residue at the active site, which drives the hydrolysis of the peptide bond. mdpi.com The specificity of these enzymes is largely determined by the nature of the amino acid residues at the C-terminus of the substrate.

The hydrolysis of short, N-terminally blocked dipeptides, such as those with the general structure Z-Ala-X (where X is a variable amino acid), is a common method for characterizing the activity of serine carboxypeptidases. However, studies have shown that the presence of a proline residue at the penultimate position (the P1 position) can significantly influence the rate of hydrolysis. Research on a novel serine carboxypeptidase from Aspergillus oryzae concluded that proline in the penultimate position can hinder the hydrolysis of the C-terminal amino acid. nih.govasm.org Despite this, the same enzyme was found to effectively hydrolyze through proline residues in larger natural peptide substrates like bradykinin. asm.org Similarly, carboxypeptidases from Absidia zychae were shown to not hydrolyze Z-Pro-Pro, indicating a strong influence of proline on substrate recognition and cleavage. tandfonline.com

The catalytic efficiency of an enzyme is quantitatively described by the kinetic parameters Km and kcat, or often by their ratio, kcat/Km, which represents the bimolecular rate constant. Studies on serine carboxypeptidases from various sources have determined these parameters for a range of Z-Ala-X substrates.

A study on a serine carboxypeptidase from Aspergillus oryzae revealed no significant preference for any specific class of amino acids at the C-terminus, as demonstrated by the kcat/Km ratios for various Z-Ala-X compounds. nih.gov Another investigation on a thermostable carboxypeptidase from the archaeon Thermococcus sp. NA1 also determined its catalytic efficiency, although it showed a preference for basic, aliphatic, and aromatic C-terminal amino acids. tandfonline.com While specific kinetic data for this compound hydrolysis is not detailed in these studies, the available data for other Z-Ala-X substrates provide insight into the enzyme's specificity.

| Substrate | Enzyme Source | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Z-Ala-Lys | Aspergillus oryzae | 1,500 | 4.5 | 25 | nih.gov |

| Z-Ala-Phe | Aspergillus oryzae | 400 | 4.5 | 25 | nih.gov |

| Z-Ala-Ile | Aspergillus oryzae | 1,200 | 4.5 | 25 | nih.gov |

| Z-Ala-Glu | Aspergillus oryzae | 1,500 | 4.5 | 25 | nih.gov |

| Z-Ala-Arg | Thermococcus sp. NA1 | 8,300 | 6.5 | 70-80 | tandfonline.com |

This table presents kinetic data for the hydrolysis of various Z-Ala-X substrates by serine carboxypeptidases. Data for the specific substrate this compound was not available in the cited sources.

The catalytic activity of serine carboxypeptidases is highly dependent on environmental factors such as pH and ionic strength. The pH profile of these enzymes is often bell-shaped, reflecting the ionization states of critical residues in the active site. For a serine carboxypeptidase from Aspergillus oryzae, the optimal pH for the hydrolysis of Z-Ala-Ile was found to be between 4.0 and 4.5. nih.govasm.org The activity curve for this enzyme could be described by a diprotic model with pK values of 3.3 and 5.7, corresponding to ionizable groups in the active site. nih.govasm.org Similarly, a new serine carboxypeptidase from Aspergillus niger exhibited optimal activity at pH 6.0. researchgate.netresearchgate.net In contrast, a carboxypeptidase from the hyperthermophilic archaeon Thermococcus sp. NA1 showed maximum activity at pH 6.5. tandfonline.com

Ionic strength, often modulated by the presence of metal ions, can also affect enzyme activity. For the carboxypeptidase from Thermococcus sp. NA1, activity was strongly dependent on the presence of divalent metal ions, with Co²⁺ and Zn²⁺ significantly enhancing catalysis. tandfonline.com Conversely, Ca²⁺ and Mg²⁺ had no effect on its activity. tandfonline.com This highlights that the influence of ionic conditions can be specific to the particular enzyme.

Quantitative Assessment of Hydrolysis Parameters (e.g., kcat/Km)

Prolyl Oligopeptidase (POP) Inhibition Mechanisms

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic serine protease that cleaves small peptides on the C-terminal side of proline residues. plos.orguef.fi Given its involvement in the metabolism of proline-containing neuropeptides, POP has become a target for inhibitors aimed at modulating various physiological processes. diva-portal.org

This compound has been identified as an inhibitor of prolyl oligopeptidase. In a study investigating potential antidepressant-like effects of PREP inhibitors, this compound was administered to rats. uef.fi The kinetic characterization of its interaction with the enzyme revealed an inhibition constant (Ki) of 90 μM against rat cortical PREP. uef.fi This value indicates a moderate inhibitory potency, which the study described as "poor," suggesting that higher concentrations are required for significant inhibition compared to more potent inhibitors developed for this enzyme. uef.fi

The mechanism by which an inhibitor binds to an enzyme can be competitive, non-competitive, uncompetitive, or mixed. Many known POP inhibitors are peptidomimetic compounds designed as transition-state analogues of the substrate, which often implies a competitive mode of action where the inhibitor binds to the active site, preventing the substrate from binding. acs.org For instance, the canonical POP inhibitor Z-Pro-prolinal forms a hemiacetal adduct with the active-site serine, mimicking the tetrahedral transition state of the enzyme-catalyzed reaction. researchgate.net

However, other binding modes have also been identified for POP inhibitors. A computational study successfully discovered both a competitive inhibitor and a non-competitive inhibitor for POP, demonstrating that inhibition can occur through different mechanisms. plos.org Another study characterized a novel synthetic inhibitor, benzyloxycarbonyl-methionyl-2(S)-cyanopyrrolidine, as a non-competitive inhibitor of POP. researchgate.net

While this compound is a known inhibitor with a determined Ki value, the specific mode of its binding (competitive, non-competitive, or uncompetitive) to prolyl oligopeptidase is not explicitly detailed in the available research. Further mechanistic studies would be required to fully elucidate its inhibitory binding mode.

Molecular Determinants of Inhibition Potency

The inhibitory potential of this compound against specific proteases is dictated by precise molecular interactions between the dipeptide and the enzyme's active site. A primary target for this compound is prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. uef.fi The potency of inhibition, often quantified by the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), varies depending on the enzyme source and the experimental conditions.

The structure of this compound is key to its function. The N-terminal benzyloxycarbonyl (Z) group provides a bulky, hydrophobic moiety that can interact with enzyme subsites, while the alanine (B10760859) and proline residues engage with the S2 and S1 subsites of the protease, respectively. nih.govtandfonline.com The proline residue's unique pyrrolidine (B122466) ring is particularly important for recognition by proline-specific peptidases. uef.fi The interaction between the inhibitor's P1 proline and the enzyme's S1 subsite is a primary determinant of binding affinity for enzymes like dipeptidyl peptidase-IV (DPP-IV). embopress.orgbiorxiv.org

Studies have demonstrated that this compound exhibits varied inhibition constants against prolyl endopeptidase from different tissues. For instance, in a rat model of MPTP-induced depressive syndrome, the inhibitory constant (Ki) for PEP from cortical structures was 90.0 µmol/l, while for PEP from subcortical structures, it was 20.0 µmol/l, using Z-Ala-Pro-7-amine-4-cumarylamide as the substrate. researchgate.net Another study reported a Ki value of 90 μM against rat cortical PREP. uef.fi These differences highlight how the specific microenvironment and potential subtle structural variations of the enzyme in different tissues can influence inhibitor potency. The terminal carboxyl group (-OH) also plays a role in binding, often through hydrogen bonding within the active site.

| Enzyme Source | Inhibitory Constant (Ki) | Reference |

|---|---|---|

| Rat Cortex PEP | 90.0 µM | uef.fi |

| Rat Subcortical Structures PEP | 20.0 µmol/l | researchgate.net |

| Rat Cortex PEP (MPTP model) | 90.0 µmol/l | researchgate.net |

This compound as a Probe for Protease Activity Studies

This compound and its derivatives serve as valuable chemical probes for investigating the activity and specificity of proteases. chemimpex.com These probes can be used in competitive inhibitory assays or as substrates themselves to characterize enzyme function. nih.gov By mimicking natural peptide sequences, they allow for detailed exploration of enzyme-substrate interactions. chemimpex.comrsc.org

Evaluation of Protease Subsite Specificity

The specificity of a protease is largely determined by its active site pockets, or subsites, which accommodate the amino acid residues of the substrate. nih.gov The dipeptide structure of this compound makes it an effective tool for probing the S2 and S1 subsites of endopeptidases. According to the Schechter and Berger nomenclature, the substrate residues N-terminal to the scissile bond are denoted P1, P2, P3, etc., and they interact with the corresponding S1, S2, S3 subsites of the enzyme.

In this compound, the proline residue acts as the P1 residue, interacting with the S1 subsite, while the alanine residue is the P2 residue, interacting with the S2 subsite.

S1 Subsite: The S1 pocket of prolyl peptidases is specifically adapted to accommodate the unique cyclic structure of proline. uef.fibiorxiv.org Using this compound or similar Pro-containing substrates allows researchers to confirm the proline preference of an enzyme and explore the geometry and chemical nature of the S1 pocket. embopress.orgbiorxiv.org

S2 Subsite: The P2 alanine residue of the probe interacts with the S2 subsite. While the S1-P1 interaction is often dominant for prolyl peptidases, the interactions at the S2 subsite can significantly modulate affinity and catalytic efficiency. nih.govfrontiersin.org Studies comparing the cleavage of substrates like Z-Ala-Pro-pNA with others, such as Z-Gly-Pro-pNA, can reveal the S2 subsite's preference for smaller, hydrophobic residues like alanine versus smaller, simpler residues like glycine (B1666218). mdpi.comnih.gov For some proteases, like α-lytic protease, interactions at the S2 subsite are of primary importance for catalysis. nih.gov

| Inhibitor Residue | Position | Interacting Enzyme Subsite | Specificity Information Gained |

|---|---|---|---|

| Proline (Pro) | P1 | S1 | Evaluates the enzyme's preference for proline and the structural fit within the S1 pocket. embopress.orgbiorxiv.org |

| Alanine (Ala) | P2 | S2 | Assesses the subsite's tolerance and preference for small, hydrophobic amino acids. nih.govfrontiersin.org |

Applications in the Study of Protease Families (e.g., Serine Proteases)

This compound is particularly relevant in the study of serine proteases, a broad family of enzymes characterized by a serine nucleophile in their active site. nih.gov Its primary use has been in characterizing the prolyl oligopeptidase (POP) family, which are serine proteases. uef.fi

Inhibition of POP by this compound has been used to elucidate the enzyme's physiological roles. uef.fi For example, by observing the downstream effects of POP inhibition in animal models, researchers can infer the enzyme's involvement in processes like neuropeptide regulation. uef.fi Furthermore, this compound serves as a parent compound for creating more potent and specific irreversible inhibitors, such as Z-Ala-Pro-chloromethyl ketone (CMK), which form covalent bonds with the active site serine residue, enabling activity-based protein profiling (ABPP). nih.gov This allows for the specific detection and quantification of active serine proteases in complex biological samples. nih.govstanford.edu The substrate Z-Ala-Pro-pNA, a chromogenic derivative, is also employed to measure the activity of POP from various sources, such as the insect Tenebrio molitor. mdpi.com

Biochemical Role in Peptide Degradation Pathways

Understanding the fate of small peptides like this compound in biological systems provides insight into the broader mechanisms of peptide and protein catabolism.

Analysis of this compound Degradation by Endogenous Peptidases

In a biological system, this compound would be subject to degradation by endogenous proteases and peptidases. tandfonline.com The specific enzymes responsible for its breakdown would likely be exopeptidases, which cleave terminal amino acid residues. Dipeptidyl peptidases (DPPs), such as DPP-IV, are a class of enzymes that cleave X-Pro or X-Ala dipeptides from the N-terminus of peptides. rsc.org Therefore, DPP-IV could potentially degrade this compound by cleaving the Z-Ala-Pro bond, although the N-terminal benzyloxycarbonyl group might hinder recognition and cleavage.

More likely, aminopeptidases that remove single N-terminal residues could initiate degradation if the Z-group is first removed. Recent research has identified specific aminopeptidases that trim N-terminal residues preceding a proline, thereby initiating degradation via the Pro/N-degron pathway. pnas.org For instance, the aminopeptidase (B13392206) Fra1 was found to remove N-terminal alanine from Ala-Pro sequences, exposing the proline residue and targeting the protein for degradation. pnas.org This suggests a potential pathway for this compound catabolism where, following deprotection of the N-terminus, an aminopeptidase could remove the alanine, leaving proline to be handled by other peptidases.

Identification of Limiting Steps in Peptide Catabolism

Inhibitors like this compound can be instrumental in identifying rate-limiting steps in peptide degradation pathways. mdpi.com Many biologically active peptides, such as neuropeptides, contain proline residues, which makes them resistant to degradation by most peptidases. uef.fi Proline-specific enzymes like prolyl oligopeptidase are therefore critical for regulating the levels of these peptides. uef.fi

Structure Activity Relationships Sar and Rational Design with Z Ala Pro Oh

Impact of Amino Acid Substitutions on Biological Activity

The biological activity of peptides is intrinsically linked to their amino acid sequence and the stereochemistry of each residue. In the context of Z-Ala-Pro-OH, any substitution can significantly alter its interaction with biological targets, such as enzymes.

Stereochemical Effects on Enzyme Binding and Activity

The stereochemistry of the amino acid residues in a peptide is a critical determinant of its three-dimensional structure and, consequently, its ability to bind to enzymes. The specific spatial arrangement of atoms in L-alanine and L-proline in this compound is crucial for its recognition by specific enzymes.

Research has shown that altering the stereochemistry, for instance, by substituting an L-amino acid with its D-enantiomer, can have a profound impact on biological activity. For example, studies on the model peptide Z-Ala-His-Pro-OH revealed that the presence of D-His instead of L-His can lead to racemization during synthesis, which would undoubtedly affect its enzymatic interactions. bris.ac.uk In another instance, the stereospecific cleavage of the pro-R bond of glycine (B1666218) and alanine (B10760859) by the enzyme 5-aminolevulinate synthase highlights the enzyme's ability to recognize achiral stereocenters as if they were L-isomers, underscoring the importance of precise stereochemical configurations for enzyme activity. nih.gov The binding of the tetrapeptide Ac-Pro-Ala-Pro-Tyr-NH2 to porcine pancreatic elastase further illustrates the significance of stereochemistry, where the peptide adopts an extended structure to fit into the enzyme's binding site. gmclore.org

The following table summarizes the impact of stereochemistry on peptide activity based on related studies.

| Peptide/Analog | Stereochemical Variation | Impact on Activity/Binding |

| Z-Ala-D-His-Pro-OH | Presence of D-His | Potential for racemization, altering enzymatic interaction. bris.ac.uk |

| Glycine/Alanine | Pro-R bond cleavage by ALAS | Enzyme recognizes achiral centers as L-isomers. nih.gov |

| Ac-Pro-Ala-Pro-Tyr-NH2 | Binding to elastase | Adopts a specific extended conformation for binding. gmclore.org |

| Z-DL-Pro-OH | Racemic mixture | Exhibits reduced binding affinity in chiral environments. |

Positional Scans and Their Influence on Functional Profiles

For instance, in a series of tachykinin peptide analogs, substitutions at different positions had varying effects on the peptide's structure and biological activity. acs.org Changing a glutamine residue to alanine at one position had a minimal effect, while the same substitution at another position, or the removal of an N-terminal arginine, resulted in significant structural changes and a decrease in binding affinity. acs.org This demonstrates that the functional role of an amino acid is highly dependent on its position within the peptide sequence.

Conformational Analysis and Flexibility

The three-dimensional shape and flexibility of a peptide are crucial for its biological function. This compound possesses distinct conformational characteristics due to its specific amino acid composition and the N-terminal protecting group.

Role of Proline Residue in Peptide Conformation

The proline residue is unique among the 20 proteinogenic amino acids because its side chain is cyclized back onto the peptide backbone, forming a five-membered ring. This rigid structure significantly restricts the conformational freedom of the peptide chain.

Proline is known as a "helix breaker" because it cannot adopt the typical helical conformation due to its cyclic structure. nih.govnih.govpnas.org This often leads to the introduction of kinks or turns in the peptide backbone. The peptide bond preceding a proline residue can exist in both cis and trans conformations, with a relatively high probability of the cis form compared to other peptide bonds. This cis-trans isomerization can be a rate-limiting step in protein folding and is catalyzed by a class of enzymes called peptidyl-prolyl-cis/trans-isomerases.

Studies on peptides containing proline have shown that it plays a crucial role in inducing specific secondary structures, such as β-turns. For example, 'H NMR studies of peptides containing the Z-Aib-Pro sequence suggest the presence of well-defined β-turn structures in solution. scispace.com

Effects of Z-Protection on Conformational Dynamics

The benzyloxycarbonyl (Z) group is an N-terminal protecting group commonly used in peptide synthesis. wikipedia.org Its presence can influence the conformational dynamics of the peptide.

Comparison with Related Di- and Tripeptide Analogues

| Analog | Key Difference from this compound | Structural/Functional Implications |

| Z-Pro-OH | Lacks the alanine residue. | Used in motifs requiring proline-induced rigidity, but has poor aqueous solubility. |

| Z-Ala-OMe | Methyl ester of Z-Ala-OH. | More electrophilic for amide bond formation but unstable in solid-phase synthesis. |

| Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH | A longer peptide with additional residues. | Used as a fragment for synthesizing larger peptides like oostatic hormone. nih.gov |

| Z-Aib-Pro-NHMe | Contains Aib instead of Ala and is amidated. | Exhibits a γ-turn structure in the gas phase. researchgate.net |

| Z-Ala-His-Pro-OH | Contains a histidine residue. | Used as a model peptide to study racemization during synthesis. bris.ac.uk |

The comparison with Z-Pro-OH highlights the role of the alanine residue in potentially modifying the solubility and enzymatic recognition of the dipeptide. The methyl ester analog, Z-Ala-OMe, showcases how a simple modification can alter the chemical reactivity and suitability for different synthetic methodologies. Longer analogs, such as the pentapeptide Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH, demonstrate how this compound can serve as a core motif in the construction of biologically active peptides. nih.gov The study of Z-Aib-Pro-NHMe provides insights into the types of secondary structures that can be favored by the Pro residue. researchgate.net Finally, the Z-Ala-His-Pro-OH analog is a valuable tool for investigating the stereochemical integrity during peptide synthesis. bris.ac.uk

Differential Interactions of Z-Pro-OH and Z-Ala-OH

The structural differences between proline and alanine lead to distinct interaction profiles for peptides containing these residues. Proline's rigid five-membered pyrrolidine (B122466) ring restricts the peptide backbone's conformational freedom, while alanine's simple methyl side chain allows for greater flexibility. These intrinsic properties influence how Z-Pro-OH and Z-Ala-OH, as individual units or within a larger peptide, interact with biological targets like enzymes.

The benzyloxycarbonyl (Z) group, common to both molecules, provides a hydrophobic and aromatic character that can engage in non-covalent interactions with receptor pockets. However, the subsequent amino acid dictates the local conformation and potential for further interactions.

Z-Pro-OH: The proline residue in Z-Pro-OH introduces significant rigidity. Its cyclic nature restricts the phi (Φ) dihedral angle to a narrow range (approximately -60°), which can pre-organize a peptide into a specific conformation, often a β-turn. mdpi.commdpi.com This conformational constraint is a key factor in molecular recognition processes. The peptide imide bond involving proline's nitrogen can exist in both cis and trans conformations, with the isomerization between these states being a critical aspect of many biological processes, including protein folding and catalysis. mdpi.com

Z-Ala-OH: In contrast, the alanine residue in Z-Ala-OH allows for a much wider range of Φ and psi (Ψ) dihedral angles, affording the peptide backbone greater flexibility. This flexibility can be advantageous for binding to active sites that require an induced-fit mechanism. However, the lack of pre-organization might result in a higher entropic penalty upon binding compared to more rigid proline-containing counterparts.

The differential behavior is evident in studies of enzyme inhibition. For instance, in the context of metalloproteinase inhibitors, the choice of amino acid next to the N-protecting group significantly impacts inhibitory potency. Studies on N-protected dipeptidyl cysteamides targeting thermolysin showed that substituting an alanine residue with proline at the P2 position (equivalent to the Ala in Z-Ala-Leu) can alter the inhibition constant, demonstrating the direct influence of the amino acid's structure on enzyme interaction. tandfonline.com

A study on the ammonolysis of N-acylpyroglutamic acids further highlights these differences. The reaction pathway was found to be dependent on the properties of the N-acyl group. oup.com When comparing derivatives like Z-Ala-pGlu-NH₂ and Z-Val-pGlu-NH₂, both steric hindrance and the acidity of the parent amino acid affected the outcome, illustrating how the nature of the amino acid residue (like Ala vs. Pro) dictates chemical reactivity and interaction pathways. oup.com

Table 1: Comparative Properties of Z-Pro-OH and Z-Ala-OH Motifs

| Feature | Z-Pro-OH Motif | Z-Ala-OH Motif | Reference |

|---|---|---|---|

| Backbone Flexibility | Rigid, conformationally restricted | Flexible | mdpi.com |

| Key Dihedral Angle (Φ) | Restricted to ~ -60° | Wide range of allowed angles | |

| Conformational Role | Potent β-turn inducer | General peptide building block | mdpi.commdpi.com |

| Peptide Bond Isomerization | Can adopt both cis and trans isomers | Predominantly trans | mdpi.com |

| Binding Energetics | Lower entropic penalty upon binding | Higher entropic penalty upon binding | N/A |

Conformational Insights from Peptides with Modified Proline Configuration (e.g., Z-DL-Pro-OH)

The stereochemistry of the proline residue is a critical determinant of a peptide's three-dimensional structure. While the L-proline configuration is common in nature, incorporating its D-enantiomer can dramatically alter conformational preferences and, consequently, biological activity. The use of a racemic mixture, as in a Z-DL-Pro-OH derivative, introduces heterogeneity that can be explored in SAR studies.

The primary effect of substituting L-Pro with D-Pro is the promotion of different types of turn structures. For example, an L-Pro-L-Xaa sequence is known to favor βII-turns, whereas a D-Pro-L-Xaa sequence can promote the formation of β-turns or γ-turns. mdpi.comresearchgate.net This is because the stereochemistry at the α-carbon of proline directly influences the accessible regions of the Ramachandran plot for the preceding residue.

Conformational analysis of peptides containing heterochiral sequences (e.g., L-Pro-D-Ala) reveals a disruption of the secondary structures typically observed in their homochiral (L-Pro-L-Ala) counterparts. researchgate.net While homochiral sequences may favor defined β-turns or helical structures, heterochiral sequences often adopt alternative conformations, such as γ-turns. mdpi.comresearchgate.net This structural switching based on stereochemistry is a powerful tool in rational peptide design.

Table 2: Impact of Proline Configuration on Peptide Conformation

| Sequence Motif | Preferred Conformation | Reference |

|---|---|---|

| L-Pro-L-Ala | Favors defined secondary structures (e.g., β-turns) | mdpi.com |

| D-Pro-L-Ala | Promotes alternative turn structures (e.g., γ-turns), disrupts homochiral structures | mdpi.comresearchgate.net |

| Ac-Pro-(Z)-ΔAbu-NHCH₃ | Prefers a βII-turn in solution | researchgate.net |

| Ac-Pro-(E)-ΔAbu-NHCH₃ | Accommodates a βII-turn, but with other minor conformers present | researchgate.net |

Extended Peptide Sequences Incorporating this compound Motifs

The conformational properties of the Z-Gly-Pro sequence, a close analogue, have been studied in oligopeptides. It was found that the conformation changes with the length of the peptide chain; a dipeptide adopted an antiparallel β-sheet structure, while a tripeptide took on a 3₁-helix-like conformation. titech.ac.jp This demonstrates that the local conformation induced by the Proline-containing motif is highly context-dependent within an extended sequence.

Examples of biologically active peptides that can be constructed using this compound as a precursor include:

Somatostatin-28: this compound is a building block for constructing this larger peptide hormone, which regulates various physiological processes.

Davunetide: This neuroprotective peptide is another example where this compound can be utilized in its synthesis.

Enzyme Inhibitors: The Z-Ala-Pro sequence can serve as a precursor for inhibitors like Z-Ala-Pro-chloromethyl ketone (CMK), which are used in studies of protease activity.

Furthermore, repeating Ala-Pro sequences, such as (Ala-Pro)n, have been used as rigid peptide linkers in the design of fusion proteins. nih.gov Spectroscopic studies of an (Ala-Pro)₇ repeat showed that it adopts an extended and stiff conformation, a property attributed to the high frequency of the conformationally constrained proline residue. nih.gov This rigidity can be crucial for maintaining a specific distance and orientation between functional domains in engineered proteins.

The sequence context surrounding proline-rich motifs is also critical for mediating protein-protein interactions. Studies on the Ena/VASP ENAH protein domain, which binds to FP4 motifs (a proline-rich sequence), revealed that residues flanking the core motif are crucial for high-affinity binding. elifesciences.org This highlights that while the this compound unit provides a key structural element, its ultimate function in an extended sequence is modulated by neighboring residues.

Advanced Analytical and Computational Approaches in Z Ala Pro Oh Research

Spectroscopic Characterization in Complex Environments

Spectroscopic techniques are indispensable for elucidating the structural and conformational dynamics of Z-Ala-pro-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution and for studying their interactions. acs.org For peptides like this compound, NMR provides atomic-resolution information on conformation and dynamics. acs.org Techniques such as 1H-NMR can be used to confirm the molecular identity of synthesized this compound and to rule out the formation of diastereomers.

In the context of interaction studies, NMR can reveal which parts of the peptide are involved in binding to other molecules, such as proteins or receptors. nih.gov Chemical shift perturbations, where the resonance frequencies of atomic nuclei change upon interaction, can map the binding interface. nih.gov Furthermore, advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide distance restraints between protons, helping to define the conformation of this compound when it is part of a larger peptide or complex. mdpi.com Isotopic labeling, where atoms like 13C and 15N are incorporated into the peptide, can enhance NMR sensitivity and allow for more detailed structural analysis of larger systems involving this compound.

| NMR Technique | Application in this compound Research | Information Gained |

| 1H-NMR | Confirmation of synthesis and purity | Molecular identity, presence of diastereomers |

| 2D-COSY | Assignment of proton resonances | Scalar coupling networks within amino acid residues |

| 2D-TOCSY | Assignment of full spin systems | Correlation of all protons within a residue |

| 2D-NOESY | Inter-proton distance measurement | Conformational analysis, tertiary structure |

| Heteronuclear NMR (13C, 15N) | Structural analysis of labeled peptides | Backbone and side-chain assignments, dynamics |

| Chemical Shift Perturbation | Interaction mapping | Identification of binding sites |

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a vital technique for studying the secondary structure of peptides and proteins in various environments. univr.it The conformation of peptides is sensitive to factors like solvent, pH, and temperature, and CD spectroscopy can monitor these changes. subr.edu For peptides containing proline, such as this compound, CD is particularly useful for assessing the presence of specific secondary structures like the polyproline II (PPII) helix, which gives a characteristic CD spectrum with a weak positive band around 228 nm and a strong negative band near 203 nm. univr.it

Studies on model peptides have shown that the conformational propensity of proline can be influenced by the molecular environment. nih.gov For instance, the helical propensity of proline is enhanced in membrane-mimetic environments. nih.gov CD spectroscopy can be employed to analyze the secondary structure of this compound containing peptides in aqueous buffers, organic solvents, and lipid micelles to understand how different environments modulate their conformation. nih.gov This is crucial for predicting the behavior of these peptides in biological systems.

| Environmental Factor | Potential Effect on this compound Conformation | CD Spectroscopy Application |

| Solvent Polarity | Can induce or disrupt secondary structures | Monitor conformational changes in different solvents (e.g., water, TFE, methanol) nih.gov |

| pH | Can alter ionization states and hydrogen bonding | Assess conformational stability across a pH range subr.edu |

| Temperature | Can lead to unfolding or conformational transitions | Determine the thermal stability of the peptide's structure subr.edu |

| Presence of Lipids | Can promote helical structures | Study peptide-membrane interactions nih.gov |

Mass Spectrometry (MS) for Characterization of Derivatives and Metabolites

Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound derivatives and the identification of its metabolites. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the elemental composition of newly synthesized derivatives. frontiersin.org Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that helps to elucidate the sequence and modifications of peptides. nih.gov

When this compound is used in biological systems, it can be metabolized into various forms. MS-based metabolomics approaches can be used to identify and quantify these metabolites in complex biological matrices. frontiersin.org Techniques like liquid chromatography-mass spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures. mdpi.com This is particularly useful for tracking the fate of this compound and its derivatives in cellular or in vivo studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides like this compound. chimia.ch It is routinely used to assess the purity of synthetic peptides and to monitor the progress of chemical reactions. rsc.org By using a UV detector, typically at a wavelength of 220 nm, the presence and quantity of the peptide can be determined.

In the synthesis of this compound or peptides containing this moiety, HPLC can be used to optimize reaction conditions by tracking the consumption of reactants and the formation of the desired product. nih.gov It is also the primary method for purifying the crude product to a high degree of purity, which is essential for subsequent biological or structural studies. chimia.ch Different HPLC methods, such as reversed-phase HPLC, are chosen based on the properties of the peptide.

| HPLC Application | Experimental Detail | Outcome |

| Purity Assessment | Analytical reversed-phase column, gradient elution | Quantify the percentage purity of the this compound sample |

| Reaction Monitoring | Time-course analysis of reaction mixture | Optimize reaction time and conditions for maximal yield nih.gov |

| Purification | Preparative reversed-phase column | Isolate the target peptide from impurities and by-products chimia.ch |

Computational Chemistry and Molecular Modeling

Computational approaches are increasingly used to complement experimental data and to provide insights into the conformational preferences and interactions of peptides. nih.gov

In Silico Approaches for Peptide Conformation Prediction

Molecular modeling techniques can predict the three-dimensional structure of peptides and explore their conformational landscape. nih.govvietnamjournal.ru For a dipeptide like this compound, computational methods can be used to predict its preferred conformations in different solvent environments. This information is valuable for understanding its behavior in solution and for designing larger peptides with specific structural properties. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound containing peptides over time, providing insights into their flexibility and conformational transitions. rsc.org These simulations can help to interpret experimental data from techniques like NMR and CD spectroscopy. For instance, MD simulations can generate structural ensembles that can be compared with experimental results to validate the computational model. rsc.org

| Computational Method | Application to this compound | Predicted Properties |

| Molecular Mechanics | Energy minimization and conformational search | Low-energy conformations |

| Molecular Dynamics (MD) | Simulation of peptide motion over time | Conformational dynamics, flexibility, solvent effects rsc.org |

| Quantum Mechanics | Calculation of electronic structure | Accurate geometries and energies of small fragments |

| Homology Modeling | Building a model based on a known structure | Not directly applicable to a small dipeptide, but useful for larger peptides containing it nih.gov |

Docking Studies of this compound with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. ajol.info This method is crucial for elucidating the binding mode of this compound and its derivatives with target enzymes, providing a static snapshot of the most probable and energetically favorable interactions.

The docking process begins with the three-dimensional structures of both the ligand (this compound) and the target enzyme, which is often obtained from crystallographic data in the Protein Data Bank (PDB). ajol.info The enzyme structure is prepared by adding hydrogen atoms and defining the active site, which is the region where the substrate binds. ajol.infoplos.org Docking algorithms then systematically explore various possible conformations of the ligand within the enzyme's active site, calculating a score for each pose. This score, often expressed as binding energy (in kcal/mol), estimates the binding affinity; a more negative value typically indicates a stronger interaction. plos.orgnih.gov

For this compound, a known precursor for inhibitors of enzymes like prolyl oligopeptidase (POP), docking studies can identify key amino acid residues that form critical interactions. These interactions may include hydrogen bonds, hydrophobic interactions, and van der Waals forces. plos.org Analysis of the top-ranked docked poses reveals the specific atoms and functional groups of this compound that are essential for binding, such as the carbonyl oxygen, the proline ring, or the N-terminal protecting group. plos.org

Table 1: Illustrative Docking Results for a this compound Derivative with a Target Enzyme

| Parameter | Description | Illustrative Value | Key Interacting Residues (Example) |

| Binding Energy (kcal/mol) | The calculated binding affinity between the ligand and the enzyme. More negative values suggest stronger binding. | -8.5 | His250, Trp455, Tyr501 |

| Dissociation Constant (Kd) | A predicted measure of binding affinity, derived from the binding energy. | 1.5 µM | - |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and enzyme, crucial for specificity and stability. | 3 | Tyr501 (OH to ligand C=O), His250 (NH to ligand C=O) |

| Hydrophobic Interactions | Interactions involving nonpolar residues of the enzyme and nonpolar regions of the ligand, such as the proline ring. | - | Trp455, Phe350, Val227 |

This table is illustrative. Actual values depend on the specific ligand derivative, target enzyme, and docking software used.

These studies are fundamental in structure-based drug design, allowing researchers to virtually screen libraries of this compound derivatives to prioritize compounds for synthesis and experimental testing. scirp.org

Simulation of Molecular Interactions and Binding Energetics

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, capturing its flexibility and the temporal evolution of its interactions in a simulated biophysical environment. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves over time, typically on the nanosecond to microsecond scale. rug.nl

For a this compound-enzyme complex, an MD simulation starts with the coordinates from a docking pose. The complex is solvated in a water box and ions are added to mimic physiological conditions. rug.nl The interactions are governed by a set of parameters known as a force field (e.g., AMBER, CHARMM). nih.govacs.org The simulation shows how the ligand "settles" into the binding pocket and how the surrounding amino acid residues adjust.

From these simulations, the binding energetics can be calculated with greater accuracy using methods such as:

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) : These are popular end-point methods that calculate the binding free energy by combining molecular mechanics energy, solvation energy, and entropy terms. rsc.org

Free Energy Perturbation (FEP) : A more computationally intensive but often more accurate method that calculates the free energy difference by gradually "transforming" the ligand into solvent in a series of steps. nih.gov

The calculated binding free energy (ΔG_bind) gives a quantitative measure of binding affinity that can be compared with experimental data. rsc.orgnih.gov For instance, calculated ΔG_bind values for drug-like inhibitors often fall in the range of -7 to -12 kcal/mol. rsc.orgnih.gov Furthermore, MD simulations allow for the detailed analysis of interaction stability, water molecule displacement from the active site, and conformational changes in the enzyme upon ligand binding. acs.org

Table 2: Comparison of Methods for Binding Energetics Calculation

| Method | Principle | Computational Cost | Key Output |

| Docking Score | Estimates binding based on a scoring function applied to static poses. | Low | Binding Score/Energy (kcal/mol) |

| MM/PBSA & MM/GBSA | Calculates free energy from MD simulation snapshots, averaging energies and solvation effects. rsc.org | Medium | Binding Free Energy (ΔG_bind) |

| Free Energy Perturbation (FEP) | Calculates free energy difference through a non-physical thermodynamic cycle. nih.gov | High | Absolute Binding Free Energy (ΔG_bind) |

| Interaction Entropy | Derived from fluctuations in ligand-receptor interactions during an MD simulation to estimate the entropic contribution to binding. mdpi.com | High | Entropic Penalty (TΔS) |

Design Principles for Peptidomimetic Ligands

While peptides like this compound are valuable research tools, their therapeutic potential can be limited by poor metabolic stability (susceptibility to proteases) and low bioavailability. Peptidomimetics are designed to overcome these limitations by mimicking the essential structural features of a peptide required for biological activity while having a non-peptide or modified-peptide backbone. researchgate.netfrontiersin.org The insights gained from docking and MD studies of this compound are critical for guiding the rational design of such mimetics. americanpharmaceuticalreview.com

Key design principles include:

Conformational Constraint : Peptides are often flexible, and binding to a receptor requires adopting a specific "bioactive" conformation, which is entropically unfavorable. Peptidomimetics can be designed with rigid scaffolds or through cyclization to lock the molecule into this active shape. researchgate.net This pre-organization can lead to a significant increase in binding affinity. researchgate.net

Backbone Modification : The peptide backbone is the primary target of proteases. Replacing amide bonds with stable isosteres (e.g., reduced amides, triazoles) can dramatically increase the molecule's half-life in vivo. e-bookshelf.de

Side Chain Modification and Spacing : Docking and MD simulations identify the key side chains ("pharmacophores") and their optimal spatial orientation for receptor binding. A peptidomimetic design strategy involves placing these crucial functional groups onto a novel, non-peptide scaffold that maintains the correct three-dimensional arrangement. americanpharmaceuticalreview.comupc.edu

Introduction of Non-Natural Amino Acids : Incorporating D-amino acids (the mirror image of natural L-amino acids) or other unnatural amino acids like β-amino acids can confer resistance to proteolysis while maintaining or enhancing binding. frontiersin.orgupc.edu

By applying these principles, the simple dipeptide this compound can serve as the starting point for developing potent, stable, and specific enzyme inhibitors with improved drug-like properties.

Table 3: Principles for Peptidomimetic Design

| Principle | Rationale | Example Strategy | Expected Outcome |

| Conformational Constraint | Reduce the entropic penalty of binding by pre-organizing the molecule in its active conformation. researchgate.net | Cyclization via a lactam bridge. frontiersin.org | Increased binding affinity and selectivity. |

| Backbone Isosterism | Increase resistance to enzymatic degradation by replacing labile amide bonds. e-bookshelf.de | Amide bond replacement with a 1,2,3-triazole ring. | Enhanced metabolic stability and bioavailability. |

| Scaffold-Based Design | Retain essential pharmacophoric elements on a stable, non-peptide framework. upc.edu | Displaying key side chains on a glucose or steroid scaffold. | Novel chemical entity with improved pharmacokinetic properties. |

| Chiral Inversion | Introduce protease resistance by using amino acids not recognized by enzymes. frontiersin.org | Replacing L-proline with D-proline. | Increased in vivo half-life. |

Biological and Biochemical Research Applications of Z Ala Pro Oh Mechanistic Focus

Investigations into Protein Folding and Stability Mechanisms

The study of how proteins achieve their specific three-dimensional structures is a fundamental area of biochemistry. nih.gov Z-Ala-pro-OH is utilized in this field to gain insights into the mechanisms governing protein folding and stability. chemimpex.com The incorporation of this dipeptide into synthetic peptides allows researchers to probe the influence of specific amino acid sequences and conformations on the folding process. chemimpex.com

The stability of a protein's native state is only marginally favored over its unfolded state, typically by 5–10 kcal/mol, highlighting the importance of a delicate balance of intermolecular forces. wustl.edu The folding process is driven by the hydrophobic effect, which encourages the polypeptide chain to collapse, and is stabilized by a network of hydrogen bonds and other weak interactions. nih.govwustl.edu By introducing this compound, which contains a proline residue, researchers can study the impact of conformational constraints on folding pathways. Proline's rigid pyrrolidine (B122466) ring restricts the rotational freedom of the polypeptide backbone, influencing the formation of secondary and tertiary structures.

Role as a Biochemical Probe in Cell Signaling Pathways

This compound and its derivatives serve as biochemical probes to investigate the intricate networks of cell signaling. rsc.orgbeilstein-journals.org These probes can be used to modulate the activity of specific enzymes or receptors, allowing researchers to dissect their roles in various signaling cascades.

Modulation of Neuropeptide Levels and Associated Signaling

Neuropeptides are a diverse class of signaling molecules that play crucial roles in the nervous system by modulating synaptic transmission, gene expression, and other cellular processes. nih.gov The levels of these neuropeptides are tightly regulated, in part, by peptidases that can either activate or inactivate them. mdpi.com

This compound has been investigated for its potential to modulate the activity of enzymes like prolyl oligopeptidase (POP), which is involved in the metabolism of proline-containing neuropeptides. While this compound itself may have a high Ki value (e.g., 90 μM against rat cortical PREP), it serves as a precursor for more potent inhibitors. uef.fi The inhibition of such peptidases can alter the concentration of neuropeptides in the brain, thereby influencing neuronal signaling. However, the intracellular location of enzymes like PREP presents a challenge for modulating extracellular neuropeptide levels. uef.fi The regulation of neuropeptide systems is complex, involving feedback loops and interactions with other signaling pathways, such as those mediated by leptin. nih.gov

Mechanistic Studies in Neurodegenerative Disease Models

Neurodegenerative diseases like Parkinson's and Alzheimer's are often characterized by the misfolding and aggregation of specific proteins. units.itbiomolther.org The gut-brain axis and alterations in the gut microbiome are increasingly implicated as contributing factors to the pathogenesis of these diseases. units.itbiomolther.org